1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde
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Overview
Description
1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound contains nitrogen, sulfur, and fluorine atoms, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cycloaddition reactions of N-phenacyl and N-alkoxycarbonylmethylbenzothiazolium bromides with aromatic aldehydes and malononitrile in ethanol. This reaction is promoted by triethylamine and results in the formation of functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles . The oxidation of these functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles with DDQ in different solvents leads to the formation of diverse benzothiazole derivatives, including this compound .
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation reaction of functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles with DDQ in different solvents results in the formation of benzothiazole derivatives . Common reagents used in these reactions include DDQ and triethylamine. The major products formed from these reactions are diverse benzothiazole derivatives and benzo[d]pyrrolo[2,1-b]thiazoles .
Scientific Research Applications
1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde has a wide range of scientific research applications. It is used in the field of medicinal chemistry for the development of pharmacological agents with various biological activities. These activities include hepatoprotective, antidiabetic, antibiotic, anticonvulsant, anti-inflammatory, bactericidal, and antitumor properties . Additionally, some derivatives of this compound are effective against bicuculline-induced seizures and act as dipeptidyl peptidase inhibitors .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors involved in various biological processes. For example, its antitumor activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde can be compared with other similar compounds, such as pyrrolo[2,1-b]thiazole and benzo[d]pyrrolo[2,1-b]thiazole derivatives. These compounds share a similar heterocyclic skeleton and exhibit a wide range of biological activities . the presence of the fluorobenzoyl group in this compound imparts unique properties and enhances its pharmacological potential .
Properties
IUPAC Name |
1-(4-fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO2S/c19-13-7-5-11(6-8-13)17(22)15-9-12(10-21)18-20(15)14-3-1-2-4-16(14)23-18/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWKZMCQHJWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=CC(=C3S2)C=O)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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